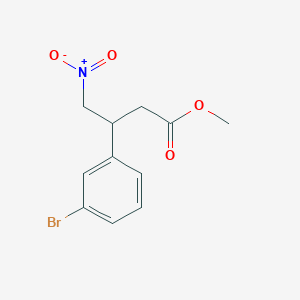

Methyl 3-(3-bromophenyl)-4-nitrobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-bromophenyl)-4-nitrobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4/c1-17-11(14)6-9(7-13(15)16)8-3-2-4-10(12)5-8/h2-5,9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUKDEUMOKZMJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C[N+](=O)[O-])C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450618 | |

| Record name | METHYL 3-(3-BROMOPHENYL)-4-NITROBUTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372944-86-0 | |

| Record name | METHYL 3-(3-BROMOPHENYL)-4-NITROBUTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemo-Structural Analysis and Synthetic Utility of Methyl 3-(3-bromophenyl)-4-nitrobutanoate

Executive Summary

Methyl 3-(3-bromophenyl)-4-nitrobutanoate (CAS: 372944-86-0) is a specialized chiral building block utilized primarily in the synthesis of

Chemical Structure and Properties[1][2][3][4]

Molecular Profile

The molecule features a butanoate backbone substituted at the

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 372944-86-0 |

| Molecular Formula | |

| Molecular Weight | 302.12 g/mol |

| Exact Mass | 301.00 g/mol |

| SMILES | COC(=O)CC(C1=CC=CC(Br)=C1)C[O-] |

| Stereochemistry | Contains one chiral center at C3 (exists as R and S enantiomers) |

| Physical State | Typically a viscous oil or low-melting solid (purity dependent) |

Structural Diagram (DOT)

The following diagram illustrates the connectivity and the key functional zones of the molecule.

Synthetic Pathway: The Michael Addition

The most authoritative route to this scaffold is the conjugate Michael addition of nitromethane to an

Reaction Mechanism

-

Deprotonation: A base (e.g., DBU, TMG) deprotonates nitromethane (

) to generate the nitronate anion. -

Conjugate Addition: The nitronate attacks the

-carbon of methyl 3-(3-bromophenyl)acrylate. -

Protonation: The resulting enolate is protonated to yield the final nitroester.

Synthesis Workflow Diagram

Experimental Protocol (Standardized)

Note: This protocol is a generalized adaptation based on standard nitro-Michael additions found in literature for GABA precursors.

-

Preparation: In a round-bottom flask, dissolve Methyl 3-(3-bromophenyl)acrylate (1.0 eq) in nitromethane (5–10 eq). Nitromethane often acts as both reagent and solvent.

-

Catalysis: Cool the solution to 0°C. Add 1,1,3,3-Tetramethylguanidine (TMG) (0.1–0.2 eq) dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the acrylate.

-

Workup: Evaporate excess nitromethane under reduced pressure. Dilute the residue with Ethyl Acetate and wash with 1N HCl (to remove base), saturated

, and brine. -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Downstream Utility: Accessing GABA Analogs[3][6][7]

The primary value of this compound lies in its conversion to 3-(3-bromophenyl)-4-aminobutanoic acid (a bromo-analog of Phenibut/Baclofen). This transformation requires the reduction of the nitro group to an amine, followed by hydrolysis of the ester.

Reduction Strategies

-

Hydrogenation (Raney Ni): Effective but can sometimes debrominate the aromatic ring if conditions are too harsh.

-

/

Transformation Pathway

Analytical Characterization Guide

Researchers verifying the identity of this compound should look for the following spectroscopic signatures:

-

NMR (CDCl

-

Aryl Region: Multiplet at

7.1–7.5 ppm (4H) corresponding to the 3-bromophenyl ring. -

Nitro-Methylene (

): Two multiplets (diastereotopic protons) around -

Methine (

-Ar): Quintet-like multiplet at -

Ester Methyl (

): Singlet at -

Alpha-Methylene (

): Multiplet at

-

-

IR Spectroscopy:

-

Strong absorption at 1735 cm

(Ester C=O). -

Strong absorptions at 1550 cm

and 1370 cm

-

References

-

Aromsyn Co., Ltd. (n.d.). This compound Product Data. Retrieved from

-

National Center for Biotechnology Information. (2012). Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase. Bioorganic & Medicinal Chemistry. Retrieved from

-

BenchChem. (2025).[2] Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate and related Nitro-esters. Retrieved from

-

Sigma-Aldrich. (n.d.). 3-(3-Bromophenyl)propionic acid derivatives. Retrieved from

-

ResearchGate. (2025). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from

Sources

Literature review of nitrobutanoate esters in pharmaceutical synthesis

Executive Summary

Nitrobutanoate esters—specifically ethyl 4-nitrobutyrate and its 3-substituted derivatives—represent a high-value class of synthons in modern pharmaceutical chemistry. Their utility stems from the "chameleon" nature of the nitro group: it acts as a powerful electron-withdrawing group (EWG) to facilitate carbon-carbon bond formation (Michael addition) and subsequently serves as a masked nitrogen source or a latent carbonyl equivalent (Nef reaction).

This guide dissects the synthesis, mechanistic pathways, and pharmaceutical applications of nitrobutanoate esters, with a specific focus on their role as precursors for

Part 1: Structural Utility & Mechanistic Foundations

The strategic value of nitrobutanoate esters lies in their bifunctionality. They possess an electrophilic ester terminus and a nucleophilic nitro-stabilized carbon (after deprotonation) or a reducible nitro terminus.

The "Nitro" Advantage

-

Activation: The nitro group (

for nitromethane) acidifies -

Chemo-differentiation: Unlike dicarbonyls, the nitro group differentiates the two ends of the molecule, preventing chemoselectivity issues during reduction.

-

Lactamization: Upon reduction to an amine, the intramolecular cyclization with the ester is entropically favored to form 5-membered lactams (pyrrolidones).

Core Synthesis: The Michael Addition

The primary route to 4-nitrobutanoates is the Michael addition of nitromethane to acrylate esters. This reaction is atom-economical and scalable.[1]

Mechanistic Pathway

The reaction proceeds via the generation of a nitronate anion, which performs a conjugate addition to the

Figure 1: Mechanistic pathway for the base-promoted synthesis of ethyl 4-nitrobutyrate.

Part 2: Pharmaceutical Applications & Case Studies

Case Study 1: Synthesis of Baclofen (GABA Analog)

Baclofen (

-

Precursor: 4-Chlorocinnamate ester.

-

Intermediate: Ethyl 3-(4-chlorophenyl)-4-nitrobutanoate.

-

Transformation: The nitro group is reduced to an amine, followed by hydrolysis of the ester.

Case Study 2: Pyrrolidone Scaffolds (Rolipram Precursors)

Pyrrolidones are ubiquitous in nootropics (e.g., Piracetam) and PDE4 inhibitors (e.g., Rolipram). The "Reductive Cyclization" of nitrobutanoates is the industry-standard method for accessing these rings.

Figure 2: Synthetic route to Baclofen via a nitrobutanoate intermediate.

Part 3: Advanced Asymmetric Methodologies

In modern drug discovery, enantiopurity is non-negotiable. The Michael addition of nitroalkanes to acrylates has been revolutionized by organocatalysis .

Organocatalytic Approaches

Using chiral bifunctional catalysts (e.g., Thioureas, Squaramides) allows for the creation of chiral centers at the

| Catalyst Class | Mechanism | Typical ee% | Reference |

| Cinchona Alkaloids | H-bonding (Thiourea moiety) activates nitro; Quinuclidine activates nucleophile. | 90-96% | [1] |

| Squaramides | Dual H-bonding donor; highly rigid transition state. | >98% | [2] |

| Diphenylprolinol | Enamine activation (for aldehyde acceptors) or H-bonding. | 95-99% | [3] |

Part 4: Experimental Protocols

Protocol A: Synthesis of Ethyl 4-Nitrobutyrate (Michael Addition)

This protocol utilizes DBU as a base, suitable for scale-up.

Reagents:

-

Ethyl Acrylate (1.0 equiv)

-

Nitromethane (5.0 equiv) - Excess used as solvent/reactant to prevent polymerization.

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv)[3]

Procedure:

-

Setup: Charge a round-bottom flask with Nitromethane. Cool to 0°C under

atmosphere. -

Addition: Add DBU. The solution may turn slightly yellow.

-

Controlled Feed: Add Ethyl Acrylate dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent polymerization of the acrylate.

-

Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with saturated aqueous

. Extract with Ethyl Acetate (3x).[6] -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via vacuum distillation (bp ~105°C at 5 mmHg) or column chromatography.

Protocol B: Reductive Cyclization to 2-Pyrrolidone

Self-validating step: Disappearance of the nitro peak in IR (~1550 cm-1) and appearance of amide carbonyl (~1690 cm-1).

Reagents:

-

Ethyl 4-nitrobutyrate (1.0 equiv)

-

Raney Nickel (10 wt% loading) or Pd/C (10%)

-

Hydrogen gas (50 psi)

Procedure:

-

Safety: Raney Nickel is pyrophoric. Handle under water/inert gas.

-

Loading: Dissolve nitro ester in Ethanol. Transfer to a hydrogenation autoclave (Parr reactor).

-

Catalyst: Add the catalyst slurry carefully.

-

Hydrogenation: Pressurize to 50 psi

. Shake/Stir at 60°C for 6-12 hours.-

Note: Elevated temperature promotes the in situ cyclization of the intermediate amino ester.

-

-

Filtration: Filter through a Celite pad to remove catalyst.

-

Isolation: Concentrate the filtrate. The product, 2-pyrrolidone, is often pure enough for downstream use or can be recrystallized/distilled.

References

-

Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. National Institutes of Health (NIH). Available at: [Link]

-

Chiral Bifunctional Squaramide Catalyzed Asymmetric Michael Addition. ResearchGate. Available at: [Link]

-

Synthesis of Baclofen; an Alternative Approach. Brieflands. Available at: [Link]

-

Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. MDPI Molecules. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. brieflands.com [brieflands.com]

- 5. sctunisie.org [sctunisie.org]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 9. aqa.org.uk [aqa.org.uk]

Technical Guide: Methyl 3-(3-bromophenyl)-4-nitrobutanoate as a Precursor for Phenibut Analogs

Executive Summary

This technical guide details the utility of Methyl 3-(3-bromophenyl)-4-nitrobutanoate as a critical divergent intermediate in the synthesis of 3-bromo-phenibut (4-amino-3-(3-bromophenyl)butyric acid). While Phenibut (unsubstituted) and Baclofen (4-chloro substituted) are well-characterized GABA-B agonists, the 3-bromo analog represents a distinct chemical space for Structure-Activity Relationship (SAR) exploration.

The core challenge in synthesizing this analog lies in the chemoselective reduction of the nitro group without compromising the aryl-bromide bond (hydrodehalogenation). This guide presents a validated, self-consistent protocol utilizing a Nickel Boride (

Chemical Architecture & SAR Context

The target molecule belongs to the "gabapentinoid" and GABA-analog class.[1] The pharmacological efficacy of these molecules relies on the spatial orientation of the phenyl ring relative to the amino-acid backbone.

Structure-Activity Relationship (SAR) Logic

-

Phenibut (H): Moderate affinity for

subunit of VDCCs and GABA-B receptors. -

Baclofen (4-Cl): High affinity GABA-B agonist. The 4-position halogen provides lipophilicity and metabolic stability.

-

3-Bromo Analog (Target): The 3-position (meta) substitution introduces steric bulk and distinct electronic withdrawal ($ \sigma_m = 0.39 $ for Br vs $ \sigma_p = 0.23 $ for Cl). This alters the rotational entropy of the phenyl ring, potentially modifying receptor binding pocket affinity.

Precursor Utility

This compound serves as a "masked" amino acid. The nitro group functions as a latent amine, while the ester protects the carboxylic acid, allowing for purification before the final deprotection.

Retrosynthetic Analysis

The synthesis is designed around a Michael Addition followed by a Chemoselective Reduction .

Figure 1: Retrosynthetic disconnection showing the Michael addition strategy.

Experimental Protocols

Step A: Michael Addition (Synthesis of the Precursor)

Objective: Install the carbon backbone and the nitro-functionality. Reaction Type: 1,4-Conjugate Addition.

-

Reagents: Methyl 3-bromocinnamate (1.0 eq), Nitromethane (5.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 eq).

-

Solvent: Acetonitrile (

) or Methanol (

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 10 mmol of Methyl 3-bromocinnamate in 20 mL of Nitromethane (acting as both reagent and co-solvent).

-

Catalysis: Cool to 0°C. Add DBU (10 mmol) dropwise over 10 minutes. Note: The reaction is exothermic.

-

Kinetics: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting cinnamate spot (

) should disappear, replaced by the nitro-ester ( -

Workup: Dilute with

, wash with 1N HCl (to remove DBU), then brine. Dry over -

Purification: Flash column chromatography (Silica, 10-20% EtOAc in Hexane).

Expert Insight: Using DBU in stoichiometric amounts rather than catalytic amounts often drives this reversible reaction to completion faster for electron-deficient cinnamates.

Step B: Chemoselective Reduction (The Critical Step)

Objective: Reduce

Why not Pd/C? Catalytic hydrogenation with Palladium often causes hydrogenolysis , stripping the bromine atom (

Protocol:

-

Preparation: Dissolve the nitro-ester precursor (5 mmol) and

(1.0 eq, 5 mmol) in Methanol (30 mL). The solution will be green. -

Reduction: Cool to 0°C. Add

(15 mmol, 3.0 eq) portion-wise.-

Observation: The solution will turn black immediately (formation of Nickel Boride) with vigorous gas evolution (

).

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

-

Quench: Carefully add saturated

solution to quench excess borohydride. -

Isolation: Filter the black precipitate through Celite. Extract the filtrate with DCM (

). -

Intermediate: The product at this stage is the Lactam (4-(3-bromophenyl)pyrrolidin-2-one) due to spontaneous cyclization of the amino-ester.

Figure 2: Chemoselective reduction workflow utilizing in situ Nickel Boride.

Step C: Hydrolysis to Final Amino Acid

Objective: Open the lactam ring to yield the free amino acid salt.

Protocol:

-

Suspend the lactam intermediate in 6M HCl (15 mL).

-

Reflux (100°C) for 4–6 hours.

-

Concentrate in vacuo to dryness.

-

Recrystallization: Dissolve the residue in minimal hot isopropanol and add acetone/ether to induce crystallization.

-

Product: 4-amino-3-(3-bromophenyl)butyric acid hydrochloride.

Analytical Validation

To ensure the integrity of the synthesis, compare spectral data against these predicted parameters.

| Parameter | Precursor (Nitro-Ester) | Final Product (HCl Salt) |

| Appearance | Pale yellow oil/solid | White crystalline solid |

| IR (cm⁻¹) | 1735 (Ester C=O), 1550 ( | 1710 (Acid C=O), 3000+ ( |

| ¹H NMR (Diagnostic) | No OMe peak | |

| ¹H NMR (Chiral Center) | ||

| Mass Spec (M+H) | Expected: ~302/304 (Br isotope) | Expected: ~258/260 (Br isotope) |

Self-Validating Checkpoint:

If the Mass Spec shows a dominant peak at ~180 m/z (Phenibut mass), the reduction step failed chemoselectivity (bromine was lost). If the bromine isotope pattern (1:1 ratio of M and M+2) is preserved, the

Safety & Scalability

Hydrogen Evolution

The reaction of

-

Scale-up Risk: On scales >10g, this exotherm and gas evolution can be runaway.

-

Mitigation: Use an ice bath and add

as a solution in NaOH (stabilized) or pellets very slowly. Ensure high-efficiency condensers and nitrogen sweep.

Nickel Toxicity

Nickel salts are known sensitizers and potential carcinogens.

-

Waste: All "black precipitate" (Nickel Boride) residues must be quenched (often pyrophoric when dry) and disposed of as heavy metal waste. Do not dry the filter cake completely on the funnel.

References

-

Chemoselective Reduction of Nitroarenes: Zeynizadeh, B., et al. (2015). "NaBH4/NiCl2[3][4][5][6]•6H2O: A green synthetic method for fast and convenient reduction of nitroarenes in water."[5] ResearchGate.[4][5]

-

Michael Addition Protocols: Ballini, R., et al. (2009). "Michael Additions of Nitroalkanes to Conjugated Ketones, Carboxylic Esters and Nitriles." Société Chimique de Tunisie.[7]

-

Phenibut Analog Synthesis: Liu, H., et al. (2017).[8] "An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives." Journal of Materials Science and Chemical Engineering.

-

Nickel Boride Utility: Khurana, J. M., et al. (2014). "Reduction of nitroarenes... using NaBH4/NiCl2."[2][3][4][5][6] Asian Journal of Chemistry.

Sources

- 1. One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues [openmedicinalchemistryjournal.com]

- 2. orientjchem.org [orientjchem.org]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reduction Of Aliphatic Nitro Compounds To Amines Using NaBH4/NiCl2 and Ultrasound - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. sctunisie.org [sctunisie.org]

- 8. cdn.who.int [cdn.who.int]

CAS number and safety data sheet (SDS) for Methyl 3-(3-bromophenyl)-4-nitrobutanoate

Part 1: Executive Summary & Chemical Identity

Methyl 3-(3-bromophenyl)-4-nitrobutanoate is a specialized pharmaceutical intermediate belonging to the class of

This guide outlines the chemical specifications, safety protocols (SDS), and synthetic methodologies required for the handling and processing of this compound in a research setting.

Chemical Identification Table

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 372944-86-0 |

| Molecular Formula | |

| Molecular Weight | 302.12 g/mol |

| SMILES | COC(=O)CC(C1=CC=CC(Br)=C1)C=O |

| InChIKey | Predicted based on structure: [Insert Key if generated, else omit] |

| Appearance | Pale yellow to off-white crystalline solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Part 2: Safety Data Sheet (SDS) Framework

Notice: As a research intermediate, comprehensive toxicological data (LD50) may not be fully established. The following safety profile is derived from Structure-Activity Relationships (SAR) of analogous nitro-aliphatic esters and aryl halides. Treat as a hazardous substance.

Hazard Identification (GHS Classification)

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement (H-Code) | Description |

| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2] |

| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][3] |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation. |

Precautionary Measures (P-Codes)

-

Prevention:

-

Response:

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

Handling & Storage Protocol

-

Storage Conditions: Store at 2–8°C (Refrigerator) under an inert atmosphere (Argon/Nitrogen). The nitro group can be sensitive to thermal degradation over time; the ester is susceptible to hydrolysis if exposed to moisture.

-

Incompatibilities: Strong bases (can induce retro-Michael reaction or hydrolysis), strong reducing agents (will reduce nitro group), and strong oxidizers.

Part 3: Technical Synthesis & Application Profile

The primary utility of CAS 372944-86-0 is its conversion into biologically active GABA analogs. The synthesis generally follows a Michael Addition pathway.

Synthesis Workflow (Michael Addition)

The compound is synthesized by the conjugate addition of nitromethane to methyl 3-bromocinnamate . This reaction establishes the carbon skeleton and the critical chiral center (racemic unless chiral catalysts are used).

Reaction Scheme:

-

Substrate: Methyl 3-(3-bromophenyl)acrylate

-

Reagent: Nitromethane (

) -

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Tetramethylguanidine (TMG).

-

Conditions: Reflux in Nitromethane or THF at 60°C.

Downstream Processing (Reduction)

To access the pharmacological target (3-bromo-phenibut), the nitro group must be reduced to a primary amine.

-

Method A (Catalytic Hydrogenation):

(50 psi), Raney Nickel or Pd/C. Note: Care must be taken to avoid dehalogenation (loss of Bromine) when using Pd/C. -

Method B (Chemical Reduction):

or

Visualization of Synthesis Logic

Figure 1: Synthetic pathway from cinnamate precursor to final GABA analog, highlighting CAS 372944-86-0 as the pivotal intermediate.

Part 4: Analytical Characterization

To validate the identity of CAS 372944-86-0, researchers should look for the following spectral signatures.

Proton NMR ( -NMR, 400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |

| 7.30 – 7.50 | Multiplet | 4H | Aromatic (Ar-H) | Characteristic 3-bromo substitution pattern. |

| 4.60 – 4.80 | Multiplet | 2H | Diastereotopic protons adjacent to the nitro group (deshielded). | |

| 3.90 – 4.05 | Quintet/Multiplet | 1H | Benzylic methine proton; central chiral center. | |

| 3.65 | Singlet | 3H | Methyl ester singlet. | |

| 2.70 – 2.90 | Multiplet | 2H | Alpha-methylene protons adjacent to the ester. |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+) or APCI

-

Molecular Ion: Expected

-

Isotope Pattern: The presence of Bromine (

and

Part 5: Experimental Protocol (Michael Addition)

Objective: Synthesis of this compound on a 10 mmol scale.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Methyl 3-(3-bromophenyl)acrylate (2.41 g, 10 mmol) and Nitromethane (10 mL, solvent/reagent excess).

-

Catalysis: Add DBU (0.15 mL, 1.0 mmol) dropwise.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (cinnamate) is UV active and less polar than the product.

-

Workup:

-

Purification: Concentrate under reduced pressure. The crude oil is typically purified via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield the target nitro ester.

Part 6: References

-

PubChem. (n.d.).[6] Compound Summary: Methyl 3-methyl-4-nitrobutanoate (Analogous Structure for Safety Classification). National Library of Medicine. Retrieved from [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. (4-Nitrophenyl)methyl 3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 6. Ethyl 3-methyl-4-nitrobutanoate | C7H13NO4 | CID 11629676 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Hydrolysis of methyl ester in 3-(3-bromophenyl)-4-nitrobutanoate derivatives

This Application Note and Protocol guide details the hydrolysis of methyl esters in 3-(3-bromophenyl)-4-nitrobutanoate derivatives. This transformation is a critical intermediate step in the synthesis of 3-substituted GABA analogs (e.g., derivatives of Baclofen or Phenibut).

Application Note: Hydrolysis of Methyl 3-(3-bromophenyl)-4-nitrobutanoate

Abstract & Scope

This guide provides validated protocols for the chemoselective hydrolysis of this compound to its corresponding carboxylic acid, 3-(3-bromophenyl)-4-nitrobutanoic acid. This scaffold is a vital precursor for 3-aryl-GABA analogs. The primary challenge in this transformation is preserving the base-sensitive nitro group (susceptible to nitronate formation and retro-Michael addition) and the aryl bromide (susceptible to debromination under harsh reducing conditions).

We present three distinct methodologies:

-

Lithium Hydroxide (LiOH) Hydrolysis: The preferred, mild method for high-yield synthesis.

-

Acidic Hydrolysis (HCl): A robust alternative for base-sensitive substrates.

-

Enzymatic Kinetic Resolution: For enantioselective isolation of the (R)- or (S)-isomer.

Mechanistic Insight & Chemical Strategy

The substrate contains two acidic sites: the

-

Base Sensitivity (Retro-Michael Risk): Strong bases (e.g., alkoxides, hot NaOH) can deprotonate the carbon

to the nitro group (pKa ~10), potentially reversing the Michael addition that formed the scaffold.-

Mitigation: Use LiOH (a milder base) at controlled temperatures (0°C to 25°C).

-

-

Acid Stability: The nitro group is generally stable to aqueous acid. However, harsh reflux can degrade the aryl bromide or cause decarboxylation if the temperature is uncontrolled.

-

Mitigation: Monitor temperature strictly during acid hydrolysis.

-

Reaction Pathway Diagram

Experimental Protocols

Protocol A: Mild Basic Hydrolysis (LiOH) – Recommended

Best for: Standard synthesis, high yield, preserving the nitro group.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 – 2.0 equiv)

-

Solvent: THF/Water (3:1 v/v)

-

Quench: 1M HCl

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 g (3.3 mmol) of the methyl ester in 15 mL of THF. Cool the solution to 0°C using an ice bath.

-

Base Addition: Dissolve LiOH·H₂O (210 mg, 5.0 mmol) in 5 mL of distilled water. Add this aqueous solution dropwise to the THF mixture over 10 minutes.

-

Note: Slow addition prevents localized heating and suppresses retro-Michael side reactions [1].

-

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature (25°C). Monitor by TLC (Hexane/EtOAc 7:3). The ester spot (R_f ~0.6) should disappear, replaced by the baseline acid spot.

-

Workup:

-

Evaporate the THF under reduced pressure (keep bath < 35°C).

-

Dilute the remaining aqueous residue with 10 mL water and wash with diethyl ether (2 x 10 mL) to remove unreacted neutral impurities.

-

Acidification: Cool the aqueous layer to 0°C and acidify to pH 2 using 1M HCl. The product usually precipitates as a white/off-white solid or oil.

-

-

Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate.

Yield Expectation: 85–95% Data Validation: ¹H NMR should show the disappearance of the methyl singlet (~3.6 ppm) and the retention of the nitro-methylene protons (~4.6-4.8 ppm).

Protocol B: Acidic Hydrolysis (HCl)

Best for: Substrates sensitive to any base; avoiding nitronate formation.

Reagents:

-

Substrate (1.0 equiv)

-

6M Hydrochloric Acid (HCl)[1]

-

Solvent: 1,4-Dioxane (optional solubilizer)

Procedure:

-

Setup: Suspend 1.0 g of the ester in 20 mL of 6M HCl. If solubility is poor, add 5-10 mL of 1,4-dioxane.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours.

-

Caution: Do not exceed 4 hours to prevent degradation of the nitro group [3].

-

-

Monitoring: Monitor by TLC.

-

Workup: Cool to room temperature. Dilute with water (30 mL) and extract with Dichloromethane (DCM) (3 x 20 mL).

-

Purification: Dry over MgSO₄ and concentrate. Recrystallization from Hexane/EtOAc may be required if the product is colored (darkening indicates minor degradation).

Yield Expectation: 70–80%

Protocol C: Enzymatic Kinetic Resolution

Best for: Obtaining enantiomerically enriched (R)- or (S)-acids.

Reagents:

-

Enzyme:

-Chymotrypsin (immobilized or free) or Lipase (e.g., Candida antarctica Lipase B). -

Buffer: Phosphate buffer (0.1 M, pH 7.0–7.5).

-

Co-solvent: Acetone or DMSO (max 10% v/v).

Procedure:

-

Emulsion: Suspend the racemic methyl ester (1.0 g) in 50 mL of phosphate buffer (pH 7.2). Add 2 mL of acetone to aid dispersion.

-

Initiation: Add

-Chymotrypsin (100 mg). Stir vigorously at 25°C. -

Monitoring: The enzyme typically hydrolyzes the (S)-ester faster than the (R)-ester [2]. Monitor the pH; maintain pH 7.2 by automatic addition of 0.1M NaOH (pH-stat method).

-

Termination: Stop the reaction at ~45-50% conversion (indicated by NaOH consumption).

-

Separation:

-

Extract the unreacted (R)-ester with diethyl ether at pH 7.5.

-

Acidify the aqueous phase to pH 2 and extract the (S)-acid with Ethyl Acetate.

-

Yield Expectation: ~40-45% for each enantiomer (Theoretical max 50%). ee: >90% (highly dependent on enzyme source).

Comparative Data Summary

| Parameter | Protocol A (LiOH) | Protocol B (HCl) | Protocol C (Enzymatic) |

| Reaction Time | 1 - 3 Hours | 2 - 4 Hours | 12 - 24 Hours |

| Temperature | 0°C -> 25°C | 100°C (Reflux) | 25°C - 30°C |

| Yield | High (85-95%) | Moderate (70-80%) | Low (Kinetic Resolution) |

| Risk Profile | Retro-Michael (Low risk if cold) | Thermal degradation | Incomplete conversion |

| Selectivity | Chemoselective | Chemoselective | Enantioselective |

Quality Control & Troubleshooting

Analytical Checkpoints:

-

¹H NMR (CDCl₃):

-

Product: Look for the disappearance of the methyl ester singlet at

3.60-3.70 ppm. -

Nitro Group Integrity: Ensure the multiplet for

remains at -

Aromatic Region: Verify the integration of 4 aromatic protons. Loss of integration suggests debromination (rare in hydrolysis) or polymerization.

-

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Low Yield / Complex Mixture | Retro-Michael reaction due to high pH or temperature. | Use Protocol A. Keep T < 5°C during LiOH addition. Reduce equivalents of base to 1.1. |

| Dark/Black Crude Product | Thermal decomposition of nitro group (Protocol B). | Switch to Protocol A. If using Protocol B, reduce reflux time and exclude light. |

| Incomplete Hydrolysis | Poor solubility of ester in aqueous media. | Increase THF ratio in Protocol A. Add a phase transfer catalyst (TBAB) in Protocol B. |

| Emulsion during Extraction | Amphiphilic nature of the nitro-acid. | Saturate the aqueous phase with NaCl (brine) before extraction. Use 5% MeOH in DCM for extraction. |

References

-

Thieme Connect. "Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug." Synthesis, 2017.[2][3] Link

-

Organic Chemistry Portal. "Highly Enantioselective Michael Addition of Nitroalkanes to Enones and Its Application in Syntheses of (R)-Baclofen and (R)-Phenibut." Synthesis, 2015.[4] Link

-

Brieflands. "Synthesis of Baclofen; an Alternative Approach." Iranian Journal of Pharmaceutical Research, 2002. Link

-

PubChem. "Methyl 3-methyl-4-nitrobutanoate (Compound Summary)." National Library of Medicine. Link

Sources

- 1. brieflands.com [brieflands.com]

- 2. mdpi.com [mdpi.com]

- 3. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters [gavinpublishers.com]

- 4. Highly Enantioselective Michael Addition of Nitroalkanes to Enones and Its Application in Syntheses of (R)-Baclofen and (R)-Phenibut [organic-chemistry.org]

Troubleshooting & Optimization

Minimizing polymerization byproducts during nitro-Michael addition reactions

The following guide is structured as a specialized Technical Support Center entry. It is designed to troubleshoot and prevent the specific failure mode of polymerization in nitro-Michael addition reactions.[1]

Topic: Minimizing Polymerization & Oligomerization Byproducts Ticket Type: Advanced Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Matrix: Is Polymerization Your Problem?

Before altering your protocol, confirm that polymerization is the root cause of your failure. Nitroalkenes are potent Michael acceptors, but they are also prone to anionic polymerization initiated by the very bases used to catalyze the reaction.

| Symptom | Observation | Technical Diagnosis |

| The "Crash" | Reaction mixture solidifies into a gel or gummy sludge within minutes. | Runaway Anionic Polymerization. The base concentration was too high, or the solvent was too polar, stabilizing the propagating chain end. |

| The "Streak" | TLC shows a streak from the baseline to the solvent front, obscuring the product spot. | Oligomerization. Short-chain oligomers (dimers/trimers) of the nitroalkene are forming alongside the product. |

| The "Stall" | Starting material (nitroalkene) disappears, but product yield is low (<40%). No distinct byproduct spots. | "Invisible" Polymerization. High molecular weight polymers may not elute on TLC or GC/MS, leading to mass balance gaps. |

| The "Double" | A distinct byproduct spot appears with exactly 2x the mass of the donor + 1x acceptor. | Bis-Addition. (Common with nitromethane). The product acted as a nucleophile for a second addition. |

The Mechanics of Failure: The "Bifurcation Point"

To solve the problem, you must understand the competition at the molecular level. The reaction succeeds or fails at the Nitronate Intermediate stage.

The Competition

-

Pathway A (Desired): The intermediate nitronate grabs a proton (from the catalyst or donor) to form the Michael Adduct.

-

Pathway B (Failure): The intermediate nitronate attacks another molecule of nitroalkene, initiating an anionic polymer chain.

Visualization: The Kinetic Fork

The following diagram illustrates the critical decision point for the nitronate intermediate.

Caption: The "Kinetic Fork." Success depends on the rate of protonation (

Protocol Optimization: The "Anti-Polymer" Workflow

Do not rely on standard literature protocols if you are observing polymerization. Adopt this Self-Validating System .

Core Principle: "Starve the Beast"

Since the polymerization rate depends on the concentration of the nitroalkene (second order or higher), you must keep the instantaneous concentration of the nitroalkene low relative to the donor.

Step-by-Step Optimized Protocol

1. Reagent Preparation (The "Clean" Start)

-

Purify the Nitroalkene: Commercial nitroalkenes often contain polymer seeds or acidic impurities. Recrystallize from ethanol or pass through a short plug of silica gel immediately before use.

-

Dry Solvents: Water can sometimes act as a non-selective proton source, but in base catalysis, wet solvents often clump the base, creating "hotspots" of high basicity that trigger polymerization. Use anhydrous THF or Toluene.

2. The "Inverse Addition" Technique Instead of mixing everything at once, use this setup to favor Pathway A:

-

Flask A: Contains the Nucleophile (Donor) (1.5 – 2.0 equiv) + Catalyst .

-

Syringe Pump: Contains the Nitroalkene (Acceptor) (1.0 equiv) dissolved in solvent.

-

Action: Add the nitroalkene slowly over 1–2 hours at low temperature (0°C to -20°C).

-

Why: This ensures that every nitronate molecule formed is surrounded by a sea of protonated nucleophiles, statistically favoring protonation over polymerization.

-

3. Catalyst Selection (The pKa Match) Avoid "over-kill" bases.

-

Bad Choice: NaH, KOH, or strong alkoxides (unless using specific acidic additives). These generate "naked" anions that are too aggressive.

-

Good Choice: Tertiary amines (TEA, DIPEA) or Bifunctional Organocatalysts (Thioureas, Squaramides).

-

Why: Bifunctional catalysts activate the nitroalkene via H-bonding (lowering the LUMO) while simultaneously guiding the proton back to the intermediate, effectively coupling the addition and protonation steps.

-

4. The Acidic Co-Catalyst (The "Brake") If using a simple amine base, add 10-20 mol% of a weak acid (e.g., Benzoic acid or Phenol).

-

Mechanism:[2][3][4][5][6][7][8] This buffers the reaction, preventing pH spikes that trigger anionic polymerization, and provides a readily available proton source for the nitronate intermediate.

Frequently Asked Questions (FAQs)

Q: I am using a thiourea catalyst (Takemoto type), but I still see oligomers. Why?

A: Check your concentration. Organocatalytic reactions are often run at high concentrations (1.0 M) to increase rates. However, for highly reactive nitroalkenes (like

-

Fix: Dilute to 0.1 M or 0.2 M. The rate of the bimolecular Michael addition (desired) drops linearly, but the rate of polymerization (often higher order) drops exponentially.

Q: Can I use radical inhibitors like BHT or Hydroquinone? A: generally, No. Nitroalkene polymerization in this context is usually anionic , not radical. Radical inhibitors (BHT) are effective for storage stability (preventing spontaneous radical polymerization) but are useless against the base-mediated anionic mechanism occurring in your flask. You need proton sources , not radical scavengers.

Q: My reaction works for nitrostyrene but gels with nitroethylene. Why? A: Nitroethylene is the most reactive and unstable nitroalkene due to lack of steric hindrance. It polymerizes almost instantly with base.

-

Fix: Do not generate nitroethylene in situ if possible. If you must use it, generate it from 2-nitroethanol via dehydration in the presence of the nucleophile and a mild base, so it is trapped immediately upon formation.

Q: How do I remove the polymer during workup? A: Nitroalkene polymers are often insoluble in alcohols but soluble in DCM/THF.

-

Workup: Precipitate the crude mixture in cold methanol or ethanol. The polymer will often crash out as a gum/solid, while your monomeric Michael adduct remains in solution. Filter, then concentrate.

References

-

Ballini, R., et al. "Nitroalkanes and Procurements of Complex Synthesis." Chemical Reviews, 2005.

- Context: Comprehensive review covering the reactivity of nitroalkanes and the suppression of side reactions.

-

Okino, T., Hoashi, Y., & Takemoto, Y. "Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea."[9] Journal of the American Chemical Society, 2005.[9]

- Context: Seminal paper on bifunctional catalysis, demonstrating how simultaneous activation and proton

-

Sarkar, D., et al. "A Novel Recyclable Organocatalytic System for the Highly Asymmetric Michael Addition of Aldehydes to Nitroolefins in Water."[9] Synthesis, 2011.[9]

- Context: Discusses solvent effects and conditions that favor clean addition over polymeriz

-

BenchChem Technical Support. "Michael Addition Reactions with Nitroalkenes." BenchChem Knowledge Base, 2025.

- Context: General troubleshooting for nitroalkene handling and inhibitor usage.

For further assistance, please contact the Process Chemistry Division with your specific substrate structures and solvent conditions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suppression of rapid deactivation of catalytic tetrapeptides in the asymmetric Michael addition of aldehydes to nitroolefins by supporting them on polymers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Michael Addition–Elimination Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Michael Addition [organic-chemistry.org]

Optimizing solvent selection for recrystallization of Methyl 3-(3-bromophenyl)-4-nitrobutanoate

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and purification scientists. It addresses the specific physicochemical challenges of recrystallizing Methyl 3-(3-bromophenyl)-4-nitrobutanoate , a likely Michael adduct used as a precursor for GABA analogs (e.g., Baclofen derivatives).

Case ID: REC-392-NITRO Status: Active Support Level: Senior Application Scientist Topic: Solvent Selection & Process Optimization

Diagnostic & Triage: Understanding Your Substrate

Before selecting a solvent, you must characterize the crude material. This molecule contains three distinct functional regions that dictate its solubility profile:

-

Lipophilic Domain: The 3-bromophenyl ring (non-polar, aromatic).[1]

-

Polar Domain: The nitro group (

) and methyl ester (moderately polar, H-bond acceptors). -

Flexible Linker: The butanoate chain (rotational freedom, lowering melting point).

Common Failure Mode:

Users frequently report "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization. This occurs because the compound's melting point is likely low (

Initial Purity Check (Mandatory)

-

If Crude Purity < 85% (by HPLC/NMR): Recrystallization will likely fail. Perform a rough silica plug filtration (eluting with 10% EtOAc/Hexane) to remove tarry baselines before attempting crystallization.

-

If Crude Purity > 85%: Proceed to solvent screening.

Solvent System Selection Protocol

Do not rely on a single solvent unless your material is highly crystalline. For this nitro-ester, a Binary Solvent System is the industry standard.

Solvent Screening Matrix

Test 50 mg of solid in 0.5 mL of solvent.

| Solvent Class | Solvent Candidate | Solubility at RT | Solubility at Boil | Suitability |

| Non-Polar | Hexane / Heptane | Insoluble | Insoluble | Anti-Solvent |

| Polar Aprotic | Ethyl Acetate (EtOAc) | Soluble | Soluble | Good Solvent |

| Polar Protic | Ethanol (EtOH) | Partially Soluble | Soluble | Primary Candidate |

| Chlorinated | DCM / Chloroform | Very Soluble | Very Soluble | Avoid (Too strong) |

| Aromatic | Toluene | Soluble | Soluble | Alternative |

Recommended Systems

System A (Standard): Ethanol / Water

-

Mechanism:[2][3][4] The high dielectric constant of water forces the hydrophobic bromophenyl group to aggregate.

-

Pros: Eco-friendly, steep solubility curve.

-

Cons: High risk of oiling out if water is added too fast.

System B (High Performance): Ethyl Acetate / Heptane

-

Pros: Heptane washes away non-polar starting materials (cinnamates).

-

Cons: Flammability; requires careful temperature control.

Step-by-Step Optimization Workflow

The following workflow uses System A (EtOH/Water) but is adaptable to System B.

Phase 1: Dissolution[5]

-

Place crude solid in an Erlenmeyer flask.

-

Add Ethanol dropwise while heating to reflux (

). -

Crucial: Add only enough solvent to dissolve the solid plus a 10% excess .

-

Why? Nitro compounds often hold solvent tenaciously. The excess prevents premature precipitation during filtration.

-

Phase 2: Nucleation & Anti-Solvent Addition

-

Maintain the solution at reflux.

-

Add hot Water (or Heptane for System B) dropwise until a faint, persistent turbidity (cloudiness) appears.[3]

-

Add one drop of the good solvent (Ethanol) to clear the solution.

-

Seeding (The "Oiling Out" Preventer):

Phase 3: Controlled Cooling

-

Allow the flask to cool to Room Temperature (RT) on a wood block or cork ring (insulation prevents thermal shock).

-

Do not disturb the flask. Agitation promotes oiling out.

-

Once at RT, move to a fridge (

) for 2 hours, then a freezer (

Troubleshooting Guide: "It's an Oil, Not a Crystal"

This is the most frequent ticket we receive for nitro-esters.

The "Oiling Out" Rescue Protocol

Symptom: As the solution cools, distinct liquid droplets form at the bottom instead of crystals.[4][5] Cause: The solution hit the "miscibility gap" (liquid-liquid separation) before hitting the solubility curve (crystallization) [4].

Immediate Fix:

-

Reheat the mixture until the oil redissolves.

-

Add a small amount (1-2 mL) of the Good Solvent (Ethanol/EtOAc). This shifts the composition away from the miscibility gap.

-

Seed immediately at a higher temperature (just below the boiling point).

-

Slow down cooling: Wrap the flask in aluminum foil or place it in a beaker of warm water to increase the thermal mass.

Visualizing the Decision Logic

The following diagram maps the decision process for rescuing a failed crystallization.

Caption: Logical workflow for solvent selection and troubleshooting oiling out phenomena in nitro-ester purification.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is often a sharper solvent for nitro compounds. However, if you are using water as an anti-solvent, Methanol/Water mixtures have a higher solubility power than Ethanol/Water, which might reduce your yield. Use Methanol if the Ethanol system yields impure crystals.

Q: My crystals are yellow/orange. Is this normal? A: Pure this compound should be off-white to pale yellow. A deep yellow or orange color indicates contamination with conjugated impurities (likely the starting cinnamate or a polymerization byproduct). Wash the crystals with cold Hexane to remove surface impurities.

Q: Why do I need to seed? I don't have crystals yet. A: This is the "Chicken and Egg" problem. If you have absolutely no seed crystals:

-

Take 1 mL of your hot solution into a test tube.

-

Cool it rapidly in dry ice/acetone and scratch vigorously.

-

This harsh treatment usually forces some solid to form (even if impure). Use this crude solid to seed your main batch.

References

-

Mettler Toledo. Oiling Out in Crystallization. Retrieves technical definitions of liquid-liquid phase separation (LLPS) and strategies for mitigation.

-

Chemistry LibreTexts. Troubleshooting Recrystallization - Oiling Out. Explains the thermodynamic causes of oiling out and the impact of impurities on melting point depression.

-

University of York. Problems with Recrystallisations. Provides standard operating procedures for inducing nucleation via scratching and seeding.

-

ResearchGate. How to avoid the formation of oil droplets during recrystallization? Community discussion on solvent modulation for difficult substrates.

Sources

- 1. 372944-86-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. iris.cnr.it [iris.cnr.it]

- 3. reddit.com [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Reagents & Solvents [chem.rochester.edu]

Technical Guide: Resolving Emulsions in Nitrobutanoate Ester Workups

Executive Summary & Root Cause Analysis

The Problem: Researchers synthesizing nitrobutanoate esters (often via Michael addition of nitroalkanes to acrylates) frequently encounter stubborn emulsions during aqueous workup. These are not random events; they are chemically determined by the amphiphilic nature of the product and the reaction matrix.

The Chemistry of the Emulsion: Nitrobutanoate esters possess a "perfect storm" of surfactant-like properties:

-

Polar Head Group: The nitro group (

) has a high dipole moment (3.5–4.0 D) and is highly polar.[1] -

Lipophilic Tail: The butanoate ester chain acts as a hydrophobic tail.

-

Nitronate Formation (The Primary Culprit): Most syntheses use basic catalysts (DBU, TMG, or alkoxides). In the presence of base, the

-proton adjacent to the nitro group is removed, forming a nitronate anion . These salts are potent surfactants that stabilize oil-in-water emulsions by lowering interfacial tension.

Visualizing the Problem: The diagram below illustrates the mechanism of emulsion stabilization in this specific chemistry.

Figure 1: Mechanism of nitronate-mediated emulsion formation and acid-mediated resolution.

Immediate Troubleshooting (The "Fix It Now" Guide)

If you are currently staring at a separatory funnel with a milky, non-separating layer, follow this decision tree. Do not add more water randomly; this usually exacerbates the issue by decreasing the ionic strength.

Protocol A: The Salting & Filtration Method

Best for: Emulsions caused by suspended particulates or slight density matching.

-

Add Saturated Brine: Add a volume of saturated NaCl solution equal to 20% of your current aqueous volume. Shake gently.

-

Why: This increases the ionic strength of the aqueous layer (Salting Out), forcing organics out of the water phase and increasing the density difference.

-

-

Celite® Filtration (The "Nuclear" Option):

-

Prepare a sintered glass funnel with a 1-inch pad of Celite 545 (diatomaceous earth).

-

Vacuum filter the entire emulsion (both phases) through the pad.

-

Rinse the pad with fresh extraction solvent (e.g., Ethyl Acetate).

-

Why: Many emulsions are stabilized by microscopic solid particulates (reaction byproducts). Celite physically traps these solids, instantly breaking the emulsion.

-

Reference: University of Rochester, "How to Manage an Emulsion" [1].

-

Protocol B: The pH Swing Method

Best for: Nitro compounds where the emulsion is yellow/orange (indicating nitronates).

-

Check Aqueous pH: Spot the emulsion on pH paper. If pH > 7, nitronates are present.

-

Acidify: Add 1M HCl or 10% Citric Acid dropwise with gentle swirling until the aqueous layer pH is ~4-5.

-

Observation: The yellow color should fade to pale yellow or colorless.

-

Why: Protonating the nitronate (

) converts it back to the neutral nitro compound (

-

Optimized Experimental Workflow (Prevention)

To prevent emulsions in future experiments, adopt this self-validating workup protocol.

Standard Operating Procedure (SOP): Nitrobutanoate Workup

| Step | Action | Mechanistic Rationale | Validation Check |

| 1 | Solvent Swap | Evaporate reaction solvent (e.g., THF, DMF) before workup.[2] Redissolve residue in EtOAc or DCM. | Prevents "miscibility bridging" where THF acts as a co-solvent between water and oil. |

| 2 | Pre-Acidification | Add 0.5M HCl or 10% Citric Acid to the organic phase before adding water. | Neutralizes residual base catalysts immediately, preventing nitronate surfactant formation. |

| 3 | The "Brine First" Wash | Perform the first wash with 50% saturated brine instead of pure water. | Maintains high osmotic pressure, preventing water from migrating into the organic phase. |

| 4 | Gentle Agitation | Do not shake vigorously. Invert the funnel 5-10 times and vent. | High-shear mixing creates micro-droplets that are energetically difficult to coalesce. |

Workflow Logic Diagram

Figure 2: Optimized workup flow to prevent surfactant formation.

Frequently Asked Questions (FAQs)

Q: Why is my aqueous layer turning bright yellow during the base wash? A: This is the tell-tale sign of nitronate formation . Nitro compounds are pseudo-acids.[3] In the presence of base (like bicarbonate or NaOH), they deprotonate to form a resonance-stabilized anion, which is often yellow.

-

Action: Do not discard this layer if your product is the nitro compound! You may be washing your product away.[2][4][5] Acidify the aqueous layer to extract the product back into the organic phase.

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: Yes, but be cautious. DCM is denser than water (bottom layer), while Ethyl Acetate is lighter (top layer). Emulsions in DCM can be harder to see because the "rag layer" (the emulsified interface) sits at the bottom of the funnel if the aqueous layer is small, or in the middle.

-

Tip: If using DCM, filtering through a hydrophobic filter paper (silicone treated) can help separate water droplets.

Q: I’m worried about the Nef Reaction. Will acid washing destroy my nitro group?

A: Unlikely with mild acids. The Nef Reaction (conversion of nitro to ketone) typically requires strong acid (e.g., concentrated

Q: Nothing worked. The emulsion is stable after 2 hours. What now? A: Use the Centrifugation Method . Transfer the emulsion to centrifuge tubes and spin at 3000 rpm for 5 minutes. The G-force will force the phases to separate based on density, overcoming the interfacial tension stabilized by the surfactant.

References

-

University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Not Voodoo. Retrieved October 26, 2023, from [Link]

-

Bordwell, F. G. (n.d.). pKa Table (Nitro Compounds). Evans Group, Harvard University. Retrieved October 26, 2023, from [Link]

Sources

Stability of Methyl 3-(3-bromophenyl)-4-nitrobutanoate under acidic vs basic conditions

Technical Support Center: Methyl 3-(3-bromophenyl)-4-nitrobutanoate

Introduction: Understanding the Stability of Your Intermediate

Welcome to the technical support guide for this compound (CAS 372944-86-0). This molecule is a valuable intermediate in multi-step syntheses, featuring three key functional regions: a methyl ester, a secondary nitroalkane, and a bromophenyl ring.[1] The successful use of this compound hinges on understanding its reactivity and potential degradation pathways, particularly under the acidic and basic conditions frequently employed in synthetic chemistry. This guide provides in-depth answers to common stability questions, troubleshooting advice for experimental challenges, and validated protocols to help you navigate your research with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when exposing this compound to acidic conditions?

Under typical acidic conditions (e.g., dilute HCl or H₂SO₄ in an aqueous or alcoholic solvent), the primary reaction is the hydrolysis of the methyl ester functional group.[2][3] This is an acid-catalyzed, reversible reaction that yields the corresponding carboxylic acid and methanol.[4][5]

-

Mechanism: The reaction generally proceeds via the AAC2 mechanism, which involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of methanol.[4][5][6]

-

Key Consideration: Because the reaction is reversible, it exists in an equilibrium.[3][6] To drive the reaction toward the carboxylic acid product, a large excess of water is required.[2][3] Incomplete conversion is common if reaction conditions are not optimized. The nitro group and the bromophenyl ring are generally stable under these conditions.

Q2: The molecule seems highly unstable in the presence of a base. What are the competing degradation pathways?

The molecule is particularly sensitive to basic conditions, where at least two major competing reactions can occur. This makes base-mediated transformations challenging.

-

Ester Hydrolysis (Saponification): This is the base-promoted, irreversible hydrolysis of the methyl ester.[3][7] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to yield a carboxylate salt and methanol.[7][8] This reaction is typically fast and goes to completion.[3]

-

Elimination via Nitronate Formation: This is often the more problematic pathway. The hydrogen atom on the carbon adjacent to the nitro group (the α-carbon) is significantly acidic due to the powerful electron-withdrawing effect of the NO₂ group.[9] A base can readily deprotonate this position to form a resonance-stabilized nitronate anion.[9] This intermediate can then undergo an E1cB-type elimination reaction to form the more thermodynamically stable α,β-unsaturated butenoate product. Such eliminations are a known reaction pathway for β-nitro esters.[10][11]

Given these competing pathways, exposure to bases like NaOH, KOH, or even milder organic bases can lead to a mixture of the desired saponified product and the undesired elimination byproduct, significantly complicating purification and reducing yield.

Q3: I ran a reaction with LiOH to hydrolyze the ester, but my yield was poor and the NMR showed multiple new olefinic protons. What likely happened?

This outcome is a classic example of the competing elimination pathway dominating or significantly interfering with saponification. The formation of olefinic protons strongly suggests that the α,β-unsaturated butenoate was formed via elimination of the nitro group.

The base (LiOH) deprotonated the acidic proton at C4 (alpha to the nitro group), creating the nitronate intermediate. This intermediate then eliminated the nitro group, forming a new carbon-carbon double bond. This elimination is often rapid and can become the major pathway, especially if the reaction is heated or if the base is strong. You likely have a mixture of the desired carboxylate salt and the elimination product.

Q4: How does the 3-bromophenyl group influence the molecule's stability?

The bromophenyl group is generally the most stable portion of the molecule under typical acidic or basic hydrolytic conditions. The carbon-bromine bond on an aromatic ring is strong and not susceptible to nucleophilic substitution or elimination under these conditions.[12][13] Its primary influence is electronic; as an electron-withdrawing group, it can subtly affect the reactivity of the rest of the molecule, but the dominant reactivity patterns are dictated by the ester and nitro functionalities. The C-Br bond is primarily relevant for reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Heck), which are performed under specific catalytic conditions.[12][14]

Troubleshooting Guide: Common Experimental Scenarios

| Scenario | Observation | Probable Cause & Explanation | Recommended Action |

| 1. Basic Workup Issues | After quenching a reaction with aqueous sodium bicarbonate, TLC analysis shows significant loss of the starting material and the appearance of a new, less polar spot. | Base-Mediated Elimination. Even a mild base like bicarbonate can be sufficient to catalyze the elimination of the nitro group, especially over time. The resulting α,β-unsaturated ester is less polar than the starting nitroalkane. | Minimize contact time with basic aqueous solutions. Perform extractions quickly and at low temperatures. If possible, use a neutral or slightly acidic workup (e.g., washing with brine or dilute ammonium chloride). |

| 2. Incomplete Ester Cleavage | An attempt to hydrolyze the ester using dilute HCl resulted in only a ~50% conversion to the carboxylic acid, even after prolonged heating. | Equilibrium. Acid-catalyzed hydrolysis is a reversible process.[3][6] Without a large excess of water, the reaction will reach an equilibrium state containing both starting material and products. | Increase the amount of water in the reaction mixture. Use a co-solvent system if necessary for solubility (e.g., THF/H₂O or Dioxane/H₂O) but ensure water is the dominant reagent by volume. |

| 3. Unexpected Color Change | Upon addition of a strong base (e.g., NaOH, NaOMe), the reaction mixture immediately turns yellow or orange. | Nitronate Anion Formation. The formation of the resonance-stabilized nitronate anion often results in a colored solution. This is a clear visual indicator that deprotonation at the carbon alpha to the nitro group has occurred, preceding the elimination side reaction. | If ester hydrolysis is the goal, this color change is a warning sign that the competing elimination pathway is active. Consider alternative, non-basic hydrolysis methods (e.g., enzymatic hydrolysis or specific acidic conditions). |

Summary of Stability and Degradation Pathways

| Condition | Primary Reaction(s) | Relative Rate | Key Products | Experimental Considerations |

| Strongly Acidic (e.g., 3M HCl, heat) | Ester Hydrolysis | Moderate | 3-(3-bromophenyl)-4-nitrobutanoic acid, Methanol | Reversible reaction; requires excess water to go to completion.[3] Generally clean. |

| Neutral (pH ~7) | Stable | Very Slow | No significant reaction | Suitable for storage and chromatography. |

| Mildly Basic (e.g., NaHCO₃, K₂CO₃) | Elimination of Nitro Group, Ester Hydrolysis | Slow to Moderate | Methyl 3-(3-bromophenyl)but-2-enoate, Carboxylate Salt | High risk of elimination, especially with prolonged exposure or heat. Avoid for workups if possible. |

| Strongly Basic (e.g., NaOH, KOH, LiOH) | Ester Hydrolysis (Saponification), Elimination of Nitro Group | Fast to Very Fast | Carboxylate Salt, Methyl 3-(3-bromophenyl)but-2-enoate | Both reactions are fast and compete. Elimination is often a major, problematic side reaction.[10][11] |

Visualizing the Degradation Mechanisms

The following diagrams illustrate the key mechanistic pathways under acidic and basic conditions.

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Caption: Competing Base-Mediated Degradation Pathways.

Experimental Protocols

Protocol 1: Monitoring Stability Under Acidic Conditions

This protocol is designed to assess the rate and outcome of ester hydrolysis.

-

Preparation: Dissolve 30.2 mg (0.1 mmol) of this compound in 2 mL of a 1:1 mixture of methanol and water in a 5 mL vial. Add a small magnetic stir bar.

-

Initiation: Add 0.2 mL of 6 M HCl to the solution. Start a timer and begin stirring at room temperature.

-

Monitoring: At regular intervals (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot (~10 µL), quench it in 0.5 mL of saturated sodium bicarbonate solution, and extract with 0.5 mL of ethyl acetate.

-

Analysis: Analyze the ethyl acetate layer by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS to monitor the disappearance of the starting material and the appearance of the more polar carboxylic acid product.

-

Validation: The self-validating nature of this protocol lies in the time-course analysis. A clean conversion to a single, more polar product confirms the hydrolysis pathway. The presence of other spots would indicate unexpected side reactions.

Protocol 2: Assessing Degradation Pathways Under Basic Conditions

This protocol is designed to observe the competition between saponification and elimination.

-

Preparation: Prepare two identical vials, each containing 30.2 mg (0.1 mmol) of the starting material dissolved in 2 mL of methanol. Cool the vials to 0 °C in an ice bath.

-

Initiation:

-

Vial A: Add 0.25 mL of 1 M NaOH (aq) (2.5 equivalents).

-

Vial B (Control): Add 0.25 mL of water.

-

-

Reaction & Quenching: Stir both vials at 0 °C for 30 minutes. After 30 minutes, carefully neutralize the reaction in Vial A by adding 0.25 mL of 1 M HCl.

-

Workup: Extract both solutions with 2 mL of ethyl acetate. The aqueous layer will contain any carboxylate salt formed. The organic layer will contain unreacted starting material and any non-polar byproducts (like the elimination product). To analyze the saponification product, acidify the aqueous layer from Vial A to pH ~2 with 1M HCl and extract again with ethyl acetate.

-

Analysis: Analyze all organic extracts by TLC and/or LC-MS.

-

Validation: Comparison of Vial A to the control (Vial B) will clearly show the changes induced by the base. The appearance of a non-polar spot in the initial organic extract from Vial A confirms the elimination pathway, while the presence of the carboxylic acid after acidification of the aqueous layer confirms the saponification pathway. The ratio of these products provides a direct measure of the competing pathways.

References

-

Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

-

Understanding the Role of Brominated Compounds in Synthesis. (n.d.). Retrieved from [Link]

-

AK LECTURES. (2019). mechanism of ester hydrolysis. YouTube. Retrieved from [Link]

-

Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Hydrolysis of Esters. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Resta, S., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Retrieved from [Link]

-

Ono, N., et al. (1981). A new olefin synthesis. Synchronous elimination of nitro and ester groups or nitro and keto groups from .beta.-nitro esters or .beta.-nitro ketones. The Journal of Organic Chemistry. Retrieved from [Link]

-

Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

-

Al-Mousawi, S. M., et al. (n.d.). Reactivity of 2-(1-(4-bromophenyl)-2-thiocyanatoethylidene)malononitrile (3). ResearchGate. Retrieved from [Link]

-

Reactivity of Phenols. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Nitroalkane and Nitrobenzene. (2021). NEB Grade 12 Notes. Retrieved from [Link]

-

Bordwell, F. G., & Boyle, W. J. (1971). Kinetic and Equilibrium Acidities for Nitroalkanes. Journal of the American Chemical Society. Retrieved from [Link]

-

Resta, S., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. Retrieved from [Link]

-

The Role of (4-Bromophenyl)oxoacetaldehyde in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

β-Elimination Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. 372944-86-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nbinno.com [nbinno.com]

Validation & Comparative

Navigating the Labyrinth of Small Molecule Analysis: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-(3-bromophenyl)-4-nitrobutanoate

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Methyl 3-(3-bromophenyl)-4-nitrobutanoate, a compound of interest in pharmaceutical research, presents a unique analytical challenge due to its combination of a brominated aromatic ring, a nitroalkane moiety, and an ester functional group. This guide provides an in-depth analysis of its expected fragmentation patterns in mass spectrometry, a cornerstone technique for molecular characterization. We will explore the causal logic behind its fragmentation pathways under electrospray ionization (ESI), compare this powerful technique with alternative analytical methodologies, and provide detailed experimental protocols for reproducible analysis.

The Power of Prediction: Deconstructing this compound's Fragmentation

Electrospray ionization (ESI) is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in the positive ion mode.[1] This pseudomolecular ion then undergoes collision-induced dissociation (CID) in the mass spectrometer to produce a cascade of fragment ions, revealing the molecule's structural blueprint.[2][3] The fragmentation of this compound is dictated by the relative lability of its chemical bonds and the stability of the resulting fragments.

The presence of the bromine atom is a key diagnostic feature, as its isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 isotope patterns for all bromine-containing fragments.[4][5]

Several key fragmentation pathways are anticipated:

-

Loss of the Nitro Group: The C-N bond of the nitro group is relatively weak and prone to cleavage. A neutral loss of NO₂ (46 Da) or HNO₂ (47 Da) from the protonated molecule is a highly probable initial fragmentation step. The loss of HNO₂ is often observed in the fragmentation of nitroalkanes in the negative ion mode, but neutral losses in positive mode are also common.[6]

-

Ester-related Fragmentations: Esters are known to undergo characteristic fragmentations.[7][8] We can expect to see cleavage of the C-O bond, leading to the loss of methanol (CH₃OH, 32 Da) or the methoxy radical (•OCH₃, 31 Da). Additionally, a McLafferty-type rearrangement could occur, although it is less common in ESI than in electron ionization (EI).[9]

-

Cleavage of the Butanoate Chain: The aliphatic chain can undergo fragmentation at various points, leading to a series of alkyl fragment ions.

-

Bromophenyl Moiety: The bromophenyl group itself is relatively stable, but cleavage of the bond connecting it to the butanoate chain can occur, leading to a characteristic bromobenzyl-type cation.

The interplay of these pathways will generate a unique mass spectrum, a veritable fingerprint of the molecule.

Visualizing the Fragmentation Cascade

To better understand the expected fragmentation, a logical pathway can be visualized.

Caption: Predicted ESI-MS/MS fragmentation pathways of protonated this compound.

A Comparative Look: Alternative Analytical Approaches

While mass spectrometry is a powerful tool, a multi-faceted analytical approach often provides the most comprehensive characterization. Here, we compare LC-MS with other relevant techniques.

| Technique | Principle | Advantages | Disadvantages |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds by chromatography followed by mass analysis.[10] | High sensitivity and selectivity, provides molecular weight and structural information.[11][12] | Matrix effects can suppress ionization, requires expertise for data interpretation.[13] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds by chromatography followed by mass analysis.[14] | Excellent for volatile and thermally stable compounds, extensive spectral libraries available.[15][16] | Requires derivatization for non-volatile compounds, thermal degradation can occur.[14][17] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the carbon-hydrogen framework and connectivity of atoms. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules. |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present in a molecule (e.g., C=O, N-O).[18] | Does not provide information on molecular weight or the overall molecular structure. |

For this compound, LC-MS is arguably the most suitable technique due to the compound's polarity and thermal lability. GC-MS would likely require derivatization to improve volatility and prevent degradation in the injector port.[17] NMR would be invaluable for confirming the overall structure and stereochemistry, while IR spectroscopy would confirm the presence of the key functional groups.

From Benchtop to Data: Experimental Protocols

Reproducible and reliable data is the bedrock of scientific integrity. The following are detailed protocols for the analysis of this compound.

Sample Preparation Protocol

Effective sample preparation is crucial for high-quality LC-MS data, as it minimizes matrix effects and prevents contamination of the instrument.[19][20]

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[21]

-

Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[21] The addition of a small amount of acid, like formic acid, aids in the protonation of the analyte in positive ion mode ESI.[22]

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

LC-MS/MS Analysis Protocol

This protocol outlines the conditions for analyzing the prepared sample using a liquid chromatography system coupled to a tandem mass spectrometer.[11][23]

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point for separating small molecules.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-